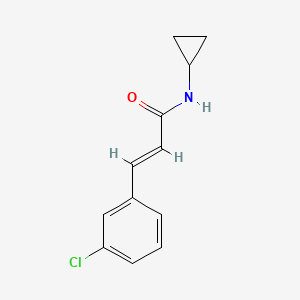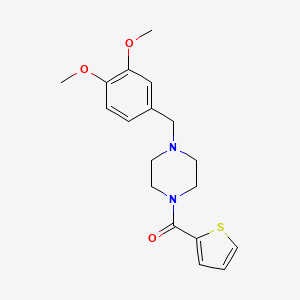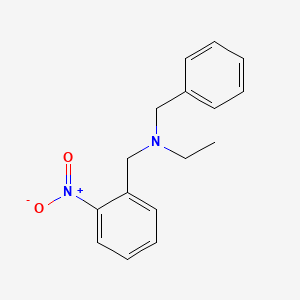
3,4-dichlorobenzyl 2-pyrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichlorobenzyl 2-pyrazinecarboxylate, also known as DCBPC, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyrazinecarboxylate and is synthesized using specific methods that ensure its purity and quality.
科学的研究の応用
3,4-dichlorobenzyl 2-pyrazinecarboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. 3,4-dichlorobenzyl 2-pyrazinecarboxylate has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
In agriculture, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides. 3,4-dichlorobenzyl 2-pyrazinecarboxylate has also been studied for its potential use as a plant growth regulator, as it has been shown to enhance the growth and yield of certain crops.
In material science, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been studied for its potential use as a building block for the synthesis of new materials such as polymers and liquid crystals.
作用機序
The exact mechanism of action of 3,4-dichlorobenzyl 2-pyrazinecarboxylate is not well understood, but it is believed to work by inhibiting specific enzymes or proteins in the target organism. In bacteria, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to inhibit the activity of an enzyme called enoyl-acyl carrier protein reductase, which is essential for the synthesis of bacterial cell walls. In cancer cells, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to inhibit the activity of a protein called AKT, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to have various biochemical and physiological effects depending on the target organism. In bacteria, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to disrupt the synthesis of bacterial cell walls, leading to cell death. In cancer cells, 3,4-dichlorobenzyl 2-pyrazinecarboxylate has been shown to inhibit cell growth and induce apoptosis, or programmed cell death.
実験室実験の利点と制限
3,4-dichlorobenzyl 2-pyrazinecarboxylate has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, 3,4-dichlorobenzyl 2-pyrazinecarboxylate also has some limitations, including its potential toxicity and the need for specific safety precautions when handling the compound.
将来の方向性
There are several future directions for research on 3,4-dichlorobenzyl 2-pyrazinecarboxylate, including the development of new antimicrobial and antifungal agents, the development of new insecticides and plant growth regulators, and the synthesis of new materials using 3,4-dichlorobenzyl 2-pyrazinecarboxylate as a building block. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dichlorobenzyl 2-pyrazinecarboxylate and its potential applications in various fields.
合成法
3,4-dichlorobenzyl 2-pyrazinecarboxylate is synthesized using the reaction of 3,4-dichlorobenzyl chloride with 2-pyrazinecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and under nitrogen atmosphere to prevent the formation of impurities. The product is then purified using column chromatography, and its purity is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
(3,4-dichlorophenyl)methyl pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-9-2-1-8(5-10(9)14)7-18-12(17)11-6-15-3-4-16-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWXRAMNQBIQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC(=O)C2=NC=CN=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzyl 2-pyrazinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)


![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)

![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)


![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)




![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)